![molecular formula C20H22N2O3 B11169594 N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169594.png)
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, which is a five-membered lactam, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-N’-[2-(4-methoxyphenyl)acetyl]thiourea: This compound shares similar substituents but differs in the core structure, featuring a thiourea group instead of a pyrrolidine ring.
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: A closely related compound with a slight variation in the position of the carboxamide group.
Uniqueness
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-4-6-18(14(13)2)21-20(24)15-11-19(23)22(12-15)16-7-9-17(25-3)10-8-16/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
JIXPACGHWRZLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.